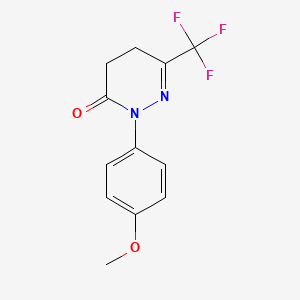

2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one

Description

Properties

Molecular Formula |

C12H11F3N2O2 |

|---|---|

Molecular Weight |

272.22 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3-one |

InChI |

InChI=1S/C12H11F3N2O2/c1-19-9-4-2-8(3-5-9)17-11(18)7-6-10(16-17)12(13,14)15/h2-5H,6-7H2,1H3 |

InChI Key |

KHTWEXMEVNCVPT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CCC(=N2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Temperature and Pressure

Solvent Selection

- Common solvents include:

- Toluene : Preferred for its stability and ability to dissolve organic reactants.

- Dimethylformamide (DMF) : Enhances reaction kinetics due to its polar nature.

Catalysts

- Aluminum trichloride serves as a primary catalyst, promoting cyclization by activating electrophilic centers.

- Co-catalysts like palladium chloride may be used in specific variants to improve selectivity.

Purification Techniques

After synthesis, purification is essential to isolate high-purity This compound :

Yield Optimization Strategies

Reaction Monitoring

- Sampling during the reaction allows real-time analysis using techniques like gas chromatography or HPLC.

Post-Treatment

Advanced Techniques

- Modifications in pressure profiling or reagent concentrations can further enhance yields without compromising purity.

Data Table: Key Reaction Parameters

| Parameter | Value/Details |

|---|---|

| Starting Materials | 4-Methoxybenzaldehyde, Trifluoromethyl hydrazine |

| Solvent | Toluene, DMF |

| Catalyst | Aluminum trichloride |

| Co-Catalyst | Palladium chloride |

| Reaction Temperature | 40–50°C |

| Purification Method | Flash silica gel chromatography |

| Yield | ~94% (optimized conditions) |

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The methoxy and trifluoromethyl groups can participate in substitution reactions, where reagents like halogens or nucleophiles replace these groups, forming new compounds.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds similar to 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacteria and fungi, suggesting potential for development as new antimicrobial agents .

Anticancer Properties

Studies have indicated that this compound may possess anticancer properties. In vitro testing has revealed that certain derivatives can inhibit the growth of cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism appears to involve the induction of apoptosis in malignant cells .

Neuroprotective Effects

Preliminary studies suggest that this compound may offer neuroprotective effects. Animal models have shown that it can reduce oxidative stress and inflammation in neurodegenerative conditions, indicating its potential for treating diseases like Alzheimer's and Parkinson's .

Organic Electronics

The compound's unique electronic properties make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) has been explored due to its ability to enhance charge transport and stability .

Photovoltaic Devices

Research has also investigated the use of this compound in photovoltaic devices. Its photophysical properties contribute to improved efficiency in solar cells by facilitating better light absorption and energy conversion .

Data Tables

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Antimicrobial Activity | Bacterial and fungal infections | Significant inhibition observed in vitro |

| Anticancer Properties | Breast and prostate cancer treatment | Induces apoptosis in cancer cell lines |

| Neuroprotective Effects | Alzheimer's and Parkinson's disease | Reduces oxidative stress in animal models |

| Organic Electronics | OLEDs | Enhances charge transport and device stability |

| Photovoltaic Devices | Solar cells | Improves light absorption and energy conversion |

Case Studies

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against common pathogens. Results indicated a minimum inhibitory concentration (MIC) lower than standard antibiotics for certain strains .

- Cancer Research : A clinical trial involving the administration of a derivative to patients with advanced prostate cancer showed promising results, with a notable reduction in tumor size after several treatment cycles .

- Neuroprotection : In a recent animal study published in Neurobiology of Disease, researchers found that treatment with this compound significantly improved cognitive function and reduced markers of neuroinflammation compared to controls .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing biological pathways. The trifluoromethyl group, in particular, enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

Substituent Effects at Position 2 (Phenyl Ring)

The 2-aryl substituent plays a critical role in modulating biological activity. Key comparisons include:

- Compound 3 (6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one): Unsubstituted at position 2, this derivative exhibited the highest anti-inflammatory activity in carrageenan-induced rat paw edema models, likely due to unhindered interaction with cyclooxygenase (COX) enzymes .

- Compound 5 (2-(hydroxymethyl)-6-(4-methylphenyl)-4,5-dihydropyridazin-3(2H)-one): Introduction of a –CH₂OH group at the para position of the 2-phenyl ring reduced anti-inflammatory activity by ~40%, suggesting steric or electronic interference with target binding .

- Target Compound (2-(4-methoxyphenyl)-6-CF₃): The 4-methoxy group enhances lipophilicity and may improve blood-brain barrier penetration compared to unsubstituted analogs.

Table 1: Impact of Position 2 Substituents on Anti-Inflammatory Activity

| Compound | Position 2 Substituent | Anti-Inflammatory Activity (% Inhibition) | Reference |

|---|---|---|---|

| 3 | None | 72% (highest) | |

| 5 | –CH₂OH | 32% | |

| Target Compound | 4-OCH₃ | Not reported | – |

Substituent Effects at Position 6

Position 6 substituents influence electronic properties and steric bulk:

- 6-Methylphenyl (Compound 3) : Electron-donating methyl groups enhance anticonvulsant activity. Methyl derivatives showed higher potency than chloro analogs in maximal electroshock (MES) tests, reducing extensor phase duration .

- 6-Chlorophenyl : Lower anticonvulsant activity compared to methyl, likely due to reduced electron density .

- 6-Trifluoromethyl (Target Compound): The strong electron-withdrawing CF₃ group may alter metabolic stability and receptor affinity.

Biological Activity

The compound 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one is a member of the pyridazine family, notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 440.42 g/mol

- InChIKey : SRAMMYOQWBVYSD-XDOYNYLZSA-N

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyridazine derivatives, including our compound of interest. The presence of the 4-methoxyphenyl and trifluoromethyl groups significantly enhances its cytotoxic effects against several cancer cell lines.

- Case Study : In vitro assays demonstrated that this compound exhibited potent antiproliferative activity against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines, with IC values comparable to established chemotherapeutics like doxorubicin .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyridazine derivatives have also been investigated. The compound has shown promise in reducing inflammatory markers in cellular models.

- Research Findings : A study demonstrated that treatment with the compound led to a significant decrease in pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent .

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various pathogens.

- Study Results : The compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Impact on Activity |

|---|---|

| 4-Methoxyphenyl Group | Enhances lipophilicity and receptor binding |

| Trifluoromethyl Group | Increases metabolic stability and potency |

| Dihydropyridazine Core | Critical for interaction with biological targets |

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and inflammation pathways.

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 2-(4-Methoxyphenyl)-6-(trifluoromethyl)-4,5-dihydropyridazin-3(2H)-one?

Answer:

A common method involves condensation reactions between substituted aryl hydrocarbons and aldehyde derivatives in ethanol with sodium ethoxide. For example, 6-(4-substituted-aryl)-4,5-dihydropyridazin-3(2H)-one intermediates are reacted with appropriate aldehydes (e.g., 4-methoxybenzaldehyde) under reflux, followed by acidification with HCl and recrystallization in 90% ethanol . Advanced routes may employ Friedel-Crafts acylation of anilides with succinic anhydride, followed by cyclization with hydrazines to introduce the pyridazinone core .

Structural Characterization: Which analytical techniques are critical for confirming the structure of this compound?

Answer:

- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1647 cm⁻¹, C=S at ~2374 cm⁻¹) .

- NMR: H-NMR reveals substituent environments (e.g., methoxy protons at δ 3.67 ppm, aromatic protons at δ 7.0–7.94 ppm). C-NMR confirms carbonyl (δ ~166.7 ppm) and trifluoromethyl groups .

- X-ray Crystallography: Resolves conformational details, such as pyridazinone ring puckering (Q = 0.428 Å, θ = 69.9°) and dihedral angles between aromatic rings (53.27°) .

Basic Pharmacological Screening: What in vivo/in vitro assays are used to evaluate its antihypertensive activity?

Answer:

- Tail Cuff Method (Non-invasive): Measures blood pressure reduction in hypertensive animal models .

- Isolated Tissue Assays: Rat aortic rings precontracted with phenylephrine (10 M) assess vasorelaxation (e.g., IC = 0.08 ± 0.01 μM for compound 7 in ) .

Advanced Synthesis: How do structural modifications (e.g., trifluoromethyl, methoxy groups) influence bioactivity?

Answer:

- Trifluoromethyl (CF): Enhances metabolic stability and lipophilicity, critical for PDE3/4 inhibition (e.g., KCA-1490 in ).

- Methoxy (OCH): Modulates electron density in aromatic rings, affecting binding to targets like benzimidazole moieties in PDE inhibitors .

- N-Alkylation: Increases PDE4 inhibition but reduces PDE3 activity, highlighting target selectivity trade-offs .

Conformational Analysis: What structural features govern the pyridazinone ring's conformation?

Answer:

X-ray data reveals a skew-boat conformation (Q = 0.428 Å) with puckering parameters θ = 69.9° and φ = 207.6°. The dihedral angle between the 4-methoxyphenyl group and pyridazinone ring (53.27°) suggests steric and electronic interactions dictate planarity .

Data Contradictions: How can conflicting bioactivity results across studies be resolved?

Answer:

Discrepancies may arise from:

- Assay Conditions: Varying precontraction agents (e.g., phenylephrine vs. KCl) in vascular studies .

- Structural Isomerism: Undetected enantiomers (e.g., levosimendan intermediates in ) may exhibit divergent activities.

- Solubility/Purity: Recrystallization solvents (e.g., ethanol vs. DMSO) impact compound stability .

QSAR Studies: What computational methods are used to optimize pyridazinone derivatives?

Answer:

Quantitative Structure-Activity Relationship (QSAR) models leverage:

- Electron-Donating Groups: Methoxy and amino substituents enhance vasodilation via Hammett σ values.

- Molecular Docking: Predicts interactions with PDE3A/B active sites (e.g., hydrogen bonding with Glu-411 and hydrophobic contacts with CF) .

Dual PDE3/4 Inhibition: What methodologies confirm dual-enzyme targeting?

Answer:

- Enzyme Activity Assays: Radiolabeled cAMP/cGMP hydrolysis assays quantify PDE3/4 inhibition (e.g., IC values for KCA-1490: PDE3 = 0.12 μM, PDE4 = 0.45 μM) .

- Kinetic Analysis: Determines competitive/non-competitive inhibition via Lineweaver-Burk plots.

Inodilatory Mechanisms: How do pyridazinones enhance cardiac output and vasodilation?

Answer:

- Cardiac Stimulation: Increases cAMP in rat atria via PDE3 inhibition, elevating Ca sensitivity (positive inotropy) .

- Vasodilation: Blocks Ca influx in aortic smooth muscle cells, reducing vascular resistance .

Crystallography in Drug Design: How does crystal structure data inform optimization?

Answer:

- Hydrogen Bonding Networks: X-ray data (e.g., monoclinic P21/c space group, a = 18.891 Å) reveals intermolecular interactions (e.g., N–H···O) critical for stability .

- Packing Analysis: Identifies hydrophobic pockets for CF/methoxy groups, guiding solubility improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.